molecular formula C21H20N4O5S2 B6495578 ethyl 4-(2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}acetamido)benzoate CAS No. 895648-85-8

ethyl 4-(2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}acetamido)benzoate

Cat. No.: B6495578
CAS No.: 895648-85-8
M. Wt: 472.5 g/mol
InChI Key: HQYLUBUKAASFIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}acetamido)benzoate ( 895648-85-8) is a synthetic organic compound with a molecular formula of C21H20N4O5S2 and a molecular weight of 472.5 g/mol . This complex molecule is built around a multi-heterocyclic scaffold, integrating a 4-aminopyrimidine ring, a benzenesulfonyl group, and an ethyl benzoate moiety, all connected via sulfanyl-acetamido linkages . Its structure, represented by the SMILES string CCOC(=O)c1ccc(NC(=O)CSc2ncc(S(=O)(=O)c3ccccc3)c(N)n2)cc1, suggests significant potential for biochemical and pharmacological research . The compound's core research value lies in its hybrid structure, which combines a benzenesulfonamide unit with an aminopyrimidine system. Primary sulfonamide groups are a well-established class of carbonic anhydrase (CA) inhibitors, with clinical applications as antiglaucoma, anti-epileptic, and diuretic agents . The design of novel compounds containing benzenesulfonamide scaffolds often follows the "tail" approach, where different moieties are attached to the sulfonamide group to modulate physico-chemical properties, binding affinity, and selectivity towards various CA isoforms . The specific spatial orientation and nature of the spacers in this molecule make it a compelling candidate for investigating potency and selectivity in the inhibition of CA isoforms such as CA I, II, VI, VII, XII, and XIII . Researchers can utilize this compound to explore the development of isoform-selective CA inhibitors, which is a critical goal for creating therapies with fewer side effects compared to currently available drugs . This product is intended for laboratory research and analysis purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers handling this compound should refer to the associated Safety Data Sheet (SDS) and adhere to all standard laboratory safety protocols.

Properties

IUPAC Name

ethyl 4-[[2-[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O5S2/c1-2-30-20(27)14-8-10-15(11-9-14)24-18(26)13-31-21-23-12-17(19(22)25-21)32(28,29)16-6-4-3-5-7-16/h3-12H,2,13H2,1H3,(H,24,26)(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQYLUBUKAASFIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}acetamido)benzoate, with the CAS number 895648-85-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H20N4O5S2
  • Molecular Weight : 472.5 g/mol
  • Structure : The compound features a benzoate moiety linked to a pyrimidine derivative that contains a sulfanyl group, which is critical for its biological activity.

Synthesis

The synthesis of this compound involves several steps typically starting from commercially available precursors. The synthetic pathway often includes:

  • Formation of the pyrimidine ring via cyclization reactions.
  • Introduction of the sulfanyl group through nucleophilic substitution.
  • Coupling with the benzoate moiety to yield the final product.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. In vitro studies have shown that this compound exhibits activity against various Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans. The minimum inhibitory concentration (MIC) values reported range from 3.12 to 50 µg/mL, indicating a broad spectrum of antimicrobial efficacy .

Microorganism MIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Candida albicans6.25

The proposed mechanism of action for this compound involves inhibition of key enzymes necessary for bacterial cell wall synthesis and protein synthesis. This dual action disrupts cellular integrity and function, leading to cell death.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in PubMed evaluated a series of compounds similar to this compound and reported significant antimicrobial activity against various pathogens, suggesting that structural modifications can enhance efficacy .
  • In Vivo Studies : Preliminary in vivo studies on animal models have indicated that derivatives of this compound can reduce infection rates significantly when administered alongside standard antibiotics, showcasing potential as an adjunct therapy .
  • Toxicity Assessment : Toxicological evaluations have been performed to assess the safety profile of this compound. Results indicate minimal cytotoxic effects at therapeutic doses, making it a promising candidate for further development .

Scientific Research Applications

Physical Properties

  • Hydrogen Bond Acceptors : 12
  • Hydrogen Bond Donors : 3
  • LogP (Partition Coefficient) : 3.119
  • Water Solubility (LogSw) : -3.40
  • Polar Surface Area : 111.882 Ų

Cancer Research

E682-0016 has shown promise in cancer research due to its interaction with various biological targets involved in tumor growth and proliferation. The compound is included in screening libraries targeting the epidermal growth factor receptor (EGFR) mutations, which are implicated in several cancers. Its ability to selectively inhibit mutant forms of EGFR while sparing the wild-type receptor suggests it may have a favorable toxicity profile compared to existing treatments .

Antimicrobial Activity

Preliminary studies indicate that compounds similar to E682-0016 exhibit antimicrobial properties against resistant bacterial strains. The presence of the benzenesulfonyl group is believed to enhance solubility and biological interactions, making it a candidate for further investigation in the development of new antibiotics .

Drug Discovery and Development

E682-0016 is part of various drug discovery initiatives aimed at identifying novel therapeutic agents for complex diseases. Its inclusion in large screening libraries signifies its potential utility as a lead compound for further optimization and development into an active pharmaceutical ingredient (API) .

Case Study 1: EGFR Inhibition

A study highlighted the effectiveness of E682-0016 against specific EGFR mutations associated with non-small cell lung cancer (NSCLC). The compound demonstrated high potency against these mutations while exhibiting lower toxicity compared to traditional EGFR inhibitors. This selectivity is crucial for reducing adverse effects commonly associated with cancer therapies .

Case Study 2: Antimicrobial Testing

In antimicrobial assays, E682-0016 was tested against several resistant bacterial strains. Results indicated significant inhibitory effects, suggesting that modifications to the compound could lead to new antibiotic therapies. This finding aligns with the increasing need for novel treatments due to rising antibiotic resistance globally.

Comparison with Similar Compounds

Pyrimidine vs. Triazole Derivatives

  • Pyrimidine-Based Analogues: Ethyl 4-((2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)thiazol-5-yl)methyl)benzoate (Compound 28): Substitutes the benzenesulfonyl group with a 4,6-dimethylpyrimidine moiety. This modification reduces steric bulk but may decrease binding affinity to sulfonyl-dependent targets like HDAC6 . Methyl 4-[(2-{[4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl]sulfanyl}acetamido)methyl]benzoate: Replaces benzenesulfonyl with a 4-chlorophenyl group and introduces an ethyl substituent at position 4.
  • Triazole-Based Analogues: Methyl 4-[({[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate: Replaces the pyrimidine core with a 1,2,4-triazole ring.

Functional Group Comparison

Compound Name Core Structure Key Substituents Molecular Weight Biological Target
Target Compound (Ethyl 4-...) Pyrimidine 5-Benzenesulfonyl, 4-amino ~529.5 g/mol* Sirt2/HDAC6
Compound 28 (Ethyl 4-...) Pyrimidine 4,6-Dimethyl ~503.6 g/mol Sirt2/HDAC6 (lower potency)
Methyl 4-... (4-chlorophenyl) Pyrimidine 5-(4-Chlorophenyl), 6-ethyl ~417.9 g/mol Unknown (enhanced lipophilicity)
Methyl 4-... (Triazole derivative) 1,2,4-Triazole 5-(4-Chlorophenyl) ~417.8 g/mol HDACs (hypothesized)

*Calculated based on analogous structures.

Key Research Findings and Implications

  • Pharmacokinetic Properties :
    Chlorophenyl and ethyl substituents () improve metabolic stability compared to the benzenesulfonyl group, which may undergo rapid sulfone reduction in vivo.
  • Therapeutic Potential: The target compound’s dual Sirt2/HDAC6 inhibition is unique among analogues, positioning it as a candidate for combinatorial cancer therapy .

Preparation Methods

Sulfonation of Pyrimidine Precursors

The benzenesulfonyl group is introduced via electrophilic aromatic substitution (EAS) on a pre-formed 4-aminopyrimidine derivative. Patent CN103319385B describes a sulfonation method using chlorosulfonic acid under controlled conditions:

  • Reactants : 4-Amino-5-nitropyrimidine (1 eq) and chlorosulfonic acid (5–8 eq).

  • Conditions : 5–10 hours at 0–5°C in dichloromethane.

  • Yield : 72–78% after hydrolysis and recrystallization.

Key optimization includes maintaining low temperatures to prevent polysulfonation. The product, 4-amino-5-(benzenesulfonyl)pyrimidine, is subsequently thiolated using Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀).

Thiolation of Sulfonated Pyrimidine

  • Reactants : 4-Amino-5-(benzenesulfonyl)pyrimidine (1 eq), P₄S₁₀ (1.2 eq).

  • Conditions : Reflux in toluene for 6–8 hours.

  • Yield : 65–70% after column chromatography.

Preparation of Ethyl 4-Aminobenzoate

Ethyl 4-aminobenzoate is synthesized via Fischer esterification or nucleophilic acyl substitution:

  • Reactants : 4-Aminobenzoic acid (1 eq), ethanol (5 eq), sulfuric acid (cat.).

  • Conditions : Reflux for 12 hours.

  • Yield : 85–90%.

Coupling of Pyrimidine-Thiol and Benzoate Intermediate

Thiol-Ene Reaction for Sulfanyl-Acetamido Linkage

The sulfanylacetamido bridge is formed via a two-step process:

  • Synthesis of 2-Chloroacetamide :

    • Reactants : Chloroacetyl chloride (1.2 eq), ammonium hydroxide.

    • Yield : 95%.

  • Alkylation of Pyrimidine-Thiol :

    • Reactants : 4-Amino-5-(benzenesulfonyl)pyrimidin-2-thiol (1 eq), 2-chloroacetamide (1.1 eq).

    • Conditions : K₂CO₃ (2 eq) in DMF at 50°C for 4 hours.

    • Yield : 68–75%.

Esterification and Final Coupling

The acetamido-benzoate intermediate is coupled to the pyrimidine-thiol derivative via amide bond formation:

  • Reactants : Ethyl 4-(2-chloroacetamido)benzoate (1 eq), pyrimidine-thiol (1 eq).

  • Conditions : DIEA (2 eq) in acetonitrile at 80°C for 6 hours.

  • Yield : 60–65% after silica gel purification.

Comparative Analysis of Synthetic Routes

Parameter Route A () Route B () Route C ()
Overall Yield45%52%58%
Purity (HPLC)98.5%99.2%99.5%
Reaction Time22 hours18 hours15 hours
ScalabilityModerateHighHigh

Route C, leveraging optimized thiol-alkylation and catalytic esterification, offers the best balance of yield and purity.

Critical Process Considerations

Regioselectivity in Pyrimidine Functionalization

Over-sulfonation is mitigated by using excess chlorosulfonic acid in a polar aprotic solvent (e.g., DCM). Patent CN103553991A highlights the role of halogenation (Cl, Br) prior to sulfonation to direct electrophilic attack.

Purification Techniques

  • Crystallization : Ethanol/water mixtures (3:1) remove unreacted benzoate intermediates.

  • Chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves thiolated byproducts.

Q & A

Q. Characterization of Intermediates :

  • NMR Spectroscopy : Confirm regioselectivity of sulfanyl substitution via 1^1H-NMR (e.g., disappearance of pyrimidine C–H protons at δ 8.2–8.5 ppm) .
  • HPLC-PDA : Monitor reaction progress and purity (>95%) with a C18 column (acetonitrile/water gradient) .

Advanced: How can researchers optimize reaction yields for the sulfanyl substitution step while minimizing by-products?

Methodological Answer:
Key variables to optimize via Design of Experiments (DoE) :

  • Factors : Temperature (60–100°C), solvent polarity (DMF vs. DMSO), and thiol/pyrimidine molar ratio (1.2–2.0 equiv.) .
  • Response Surface Methodology (RSM) : Use a central composite design to identify interactions between factors. For example, higher thiol ratios in DMF at 80°C improve yields by 20–30% but risk over-sulfonation by-products (e.g., disulfide formation) .
  • Mitigation : Add a radical scavenger (e.g., BHT) and monitor via LC-MS for disulfide peaks (m/z = [M+2]+^+) .

Basic: What spectroscopic techniques are critical for confirming the structure of the final compound?

Methodological Answer:

  • 1^1H/13^13C-NMR :
    • Identify the ethyl ester moiety (δ 1.3 ppm triplet for CH3_3, δ 4.3 ppm quartet for CH2_2) .
    • Confirm the benzenesulfonyl group via aromatic protons (δ 7.5–7.9 ppm) and sulfonyl 13^13C signal (δ 125–130 ppm) .
  • IR Spectroscopy : Detect amide C=O stretch (~1680 cm1^{-1}) and sulfonyl S=O asymmetric stretch (~1350 cm1^{-1}) .
  • High-Resolution Mass Spectrometry (HRMS) : Match experimental [M+H]+^+ to theoretical molecular weight (e.g., 483.12 g/mol ± 0.01 Da) .

Advanced: How can conflicting bioactivity data (e.g., inconsistent IC50_{50}50​ values in enzyme assays) be resolved?

Methodological Answer:

Assay Validation :

  • Use positive controls (e.g., known sulfonamide inhibitors) to confirm assay reliability .
  • Test compound stability in assay buffer via LC-MS to rule out degradation .

Dose-Response Curve Refinement :

  • Perform 8-point dilution series (0.1–100 μM) in triplicate to reduce variability .
  • Apply nonlinear regression (e.g., GraphPad Prism) to calculate IC50_{50} with 95% confidence intervals .

Off-Target Screening : Use kinome-wide profiling (e.g., KINOMEscan) to identify unintended kinase interactions that may skew results .

Basic: What functional groups in this compound are most reactive, and how do they influence derivatization strategies?

Methodological Answer:

Functional GroupReactivityDerivatization Example
Sulfanyl (–SH) NucleophilicOxidize to sulfone with m-CPBA in CH2_2Cl2_2 for enhanced metabolic stability .
Benzenesulfonyl ElectrophilicReplace benzene with substituted aryl via SNAr (e.g., 4-fluorophenyl for improved target affinity) .
Ethyl Ester HydrolyzableHydrolyze to carboxylic acid under basic conditions (NaOH/EtOH) for salt formation .

Advanced: What computational methods are recommended for predicting the compound’s mechanism of action (e.g., enzyme inhibition)?

Methodological Answer:

Molecular Docking :

  • Use AutoDock Vina to model binding to dihydrofolate reductase (DHFR). Key interactions: sulfonyl group with Arg32^{32}, pyrimidine with Phe34^{34} .
  • Validate docking poses with MD simulations (AMBER force field, 100 ns) to assess binding stability .

QSAR Modeling :

  • Build a model using descriptors like logP, polar surface area, and H-bond donors to correlate structure with IC50_{50} .
  • Train on a dataset of 50 sulfonamide-pyrimidine analogs (R2^2 > 0.85) .

Basic: How can researchers assess the compound’s solubility and stability in biological buffers?

Methodological Answer:

  • Solubility :
    • Use shake-flask method in PBS (pH 7.4) with HPLC quantification. Typical range: 5–20 μM due to hydrophobic aryl groups .
    • Improve solubility via PEG-400 co-solvent (<10% v/v) .
  • Stability :
    • Incubate in human liver microsomes (37°C, 1 hr) and quantify parent compound via LC-MS/MS. Half-life <30 min suggests rapid metabolism .

Advanced: What strategies are effective for resolving contradictory cytotoxicity data across cell lines?

Methodological Answer:

Cell Line Profiling :

  • Compare IC50_{50} in MCF-7 (ER+) vs. MDA-MB-231 (triple-negative) breast cancer cells to assess receptor-dependent activity .

Mechanistic Studies :

  • Perform RNA-seq to identify differential gene expression (e.g., apoptosis markers BAX/BCL-2) .
  • Measure mitochondrial membrane potential (JC-1 assay) to confirm apoptosis induction .

Pharmacokinetic Analysis :

  • Use Caco-2 monolayer assays to evaluate permeability (Papp_{app} <1 ×106^{-6} cm/s indicates poor absorption) .

Basic: What chromatographic methods are optimal for purifying this compound?

Methodological Answer:

MethodConditionsPurpose
Flash Chromatography Silica gel, hexane/EtOAc (3:1 → 1:2)Remove unreacted pyrimidine intermediates .
Preparative HPLC C18 column, 70% acetonitrile/0.1% TFAIsolate >99% pure final compound .
Size-Exclusion Chromatography Sephadex LH-20, methanolSeparate disulfide by-products .

Advanced: How can researchers design SAR studies to improve target selectivity?

Methodological Answer:

Core Modifications :

  • Replace pyrimidine with triazole (synthesize via CuAAC click chemistry) to alter H-bonding patterns .

Substituent Scanning :

  • Synthesize analogs with –CF3_3, –OCH3_3, or –NO2_2 groups at the benzene ring to probe steric/electronic effects .

Selectivity Screening :

  • Test against off-target enzymes (e.g., COX-2, carbonic anhydrase) using fluorescence polarization assays .
  • Calculate selectivity index (IC50,offtarget_{50,off-target}/IC50,target_{50,target}) to prioritize analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.